molecular formula C23H22ClN7O3 B2682238 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 923514-89-0

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Katalognummer: B2682238
CAS-Nummer: 923514-89-0
Molekulargewicht: 479.93
InChI-Schlüssel: KLUVOMADWAEPDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a triazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazolo-pyrimidine core linked to a piperazine moiety and a dimethoxyphenyl group. Its molecular formula is C23H22ClN5O3C_{23}H_{22}ClN_{5}O_{3} with a molecular weight of approximately 486.91 g/mol. The presence of the chlorophenyl and dimethoxy groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various bacterial strains and fungi.

  • Case Study : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL, indicating promising antimicrobial potential.

Anticancer Properties

Triazolo-pyrimidines have been investigated for their anticancer activities due to their ability to inhibit specific kinases involved in cancer progression.

  • Research Findings : A study evaluated the cytotoxic effects of similar compounds on various cancer cell lines. The results showed that certain derivatives induced apoptosis in HeLa and MCF-7 cells with IC50 values below 20 µM. The mechanism was linked to the inhibition of cell proliferation and induction of cell cycle arrest.

Antitubercular Activity

The exploration of triazolo-pyrimidines as potential antitubercular agents has gained traction in recent years.

  • Research Findings : In a study focused on anti-tubercular agents, compounds related to triazolo-pyrimidine were tested against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values between 1.35 and 2.18 µM, demonstrating significant inhibitory effects on bacterial growth.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as PfGSK3 and PfPK6, which are crucial in various signaling pathways associated with cell growth and survival.
  • Interference with DNA Synthesis : The structural similarity to nucleobases suggests potential interference with DNA synthesis pathways in pathogenic organisms.

Data Tables

Activity TypeTarget Organism/Cell LineIC50/ MIC ValuesReferences
AntimicrobialS. aureus, E. coli1 - 10 µg/mL
AnticancerHeLa, MCF-7< 20 µM
AntitubercularM. tuberculosis1.35 - 2.18 µM

Eigenschaften

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-17-7-8-18(19(13-17)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)16-5-3-15(24)4-6-16/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUVOMADWAEPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.